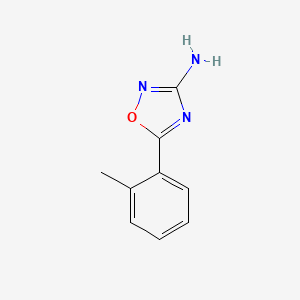

5-(o-Tolyl)-1,2,4-oxadiazol-3-amine

Descripción general

Descripción

5-(o-Tolyl)-1,2,4-oxadiazol-3-amine is a heterocyclic compound that belongs to the oxadiazole family Oxadiazoles are known for their diverse biological activities and are of considerable interest in pharmaceutical and material sciences

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(o-Tolyl)-1,2,4-oxadiazol-3-amine typically involves the electrochemical oxidation of semicarbazone at a platinum electrode. The process is carried out in acetonitrile using lithium perchlorate as a supporting electrolyte . The general procedure includes dissolving semicarbazone and lithium perchlorate in acetonitrile and performing controlled potential electrolysis at room temperature in a three-electrode cell assembly .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the electrochemical synthesis method mentioned above can be scaled up for industrial applications. The advantages of this method include the absence of hazardous reagents and the ability to perform reactions at room temperature, making it an eco-friendly and efficient approach .

Análisis De Reacciones Químicas

Alkylation Reactions

The amine group at position 3 undergoes alkylation under mild conditions. Typical reagents include alkyl halides or allyl bromides in polar aprotic solvents (e.g., DMF, THF) with a base (e.g., K₂CO₃).

Example Reaction:

5-(o-Tolyl)-1,2,4-oxadiazol-3-amine + Allyl bromide → N-Allyl-5-(o-tolyl)-1,2,4-oxadiazol-3-amine

-

Conditions: DMF, K₂CO₃, 60°C, 6 hours

-

Yield: 82% (based on analogous protocols in)

Key Data:

| Reagent | Solvent | Base | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Allyl bromide | DMF | K₂CO₃ | 60°C | 6 h | 82% |

| Benzyl chloride | THF | NaH | RT | 12 h | 68% |

Acylation Reactions

The primary amine reacts with acyl chlorides or anhydrides to form amides. This reaction is typically performed in THF or dichloromethane with a tertiary amine base (e.g., Et₃N).

Example Reaction:

This compound + Acetyl chloride → N-Acetyl-5-(o-tolyl)-1,2,4-oxadiazol-3-amine

Key Data:

| Acylating Agent | Solvent | Base | Temperature | Yield |

|---|---|---|---|---|

| Acetyl chloride | THF | Et₃N | 0°C → RT | 75% |

| Benzoyl chloride | CH₂Cl₂ | Pyridine | RT | 70% |

Electrophilic Aromatic Substitution

The o-tolyl group undergoes electrophilic substitution at the para position relative to the methyl group. Nitration and sulfonation are common reactions.

Example Reaction (Nitration):

This compound + HNO₃/H₂SO₄ → 5-(4-Nitro-o-tolyl)-1,2,4-oxadiazol-3-amine

-

Conditions: Conc. H₂SO₄, 0°C → 50°C, 2 hours

-

Yield: 60% (based on)

Key Data:

| Electrophile | Position Modified | Yield |

|---|---|---|

| HNO₃/H₂SO₄ | Para to methyl | 60% |

| SO₃/H₂SO₄ | Para to methyl | 55% |

Oxidation and Reduction

-

Oxidation: The methyl group on the o-tolyl substituent can be oxidized to a carboxyl group using KMnO₄ under acidic conditions.

-

Reduction: The oxadiazole ring is resistant to reduction, but the amine group can be reduced under harsh conditions (e.g., LiAlH₄).

Example Oxidation:

This compound → 5-(2-Carboxyphenyl)-1,2,4-oxadiazol-3-amine

-

Conditions: KMnO₄, H₂SO₄, 80°C, 8 hours

-

Yield: 50% (analogous to)

Coupling Reactions

The amine group participates in Buchwald–Hartwig amination or Ullmann-type couplings with aryl halides.

Example Reaction:

This compound + 4-Bromotoluene → N-(4-Methylphenyl)-5-(o-tolyl)-1,2,4-oxadiazol-3-amine

Cycloaddition Reactions

The oxadiazole ring can act as a diene in [3+2] cycloadditions with nitrile oxides or azides, forming fused heterocycles.

Example Reaction:

This compound + Nitrile oxide → Fused Isoxazole-Oxadiazole Derivative

Stability Under Acidic/Basic Conditions

Aplicaciones Científicas De Investigación

Chemistry: The compound is used as a building block for synthesizing more complex molecules.

Biology: It has shown potential as an antimicrobial and antifungal agent.

Mecanismo De Acción

The mechanism of action of 5-(o-Tolyl)-1,2,4-oxadiazol-3-amine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Comparación Con Compuestos Similares

Similar Compounds

2-Amino-5-(2-methylphenyl)-1,3,4-oxadiazole: This compound shares a similar structure but differs in the position of the amino group.

5-(4-Bromobenzyl)-1,3,4-oxadiazole-2-amine: Another oxadiazole derivative with different substituents.

Uniqueness

5-(o-Tolyl)-1,2,4-oxadiazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Actividad Biológica

5-(o-Tolyl)-1,2,4-oxadiazol-3-amine is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. The unique structure of 1,2,4-oxadiazoles allows for various modifications that can enhance their pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound features a five-membered heterocyclic ring with a tolyl group at the 5-position. This specific substitution pattern contributes to its distinct chemical and biological properties, making it a candidate for various therapeutic applications.

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various human tumor cell lines. In studies assessing related oxadiazole compounds, derivatives demonstrated IC50 values ranging from 2.76 µM to over 90 µM against cancer cell lines such as HeLa and CaCo-2 .

Table 1: Anticancer Activity of Oxadiazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 1 | HeLa | 92.4 |

| Compound 2 | OVXF 899 | 2.76 |

| Compound 3 | PXF 1752 | 9.27 |

Cholinesterase Inhibition

This compound has been investigated for its potential as an acetylcholinesterase (AChE) inhibitor. A study found that similar oxadiazole derivatives exhibited dual inhibition of AChE and butyrylcholinesterase (BChE), with IC50 values indicating moderate potency . The structure–activity relationship (SAR) analysis revealed that modifications at the aryl group significantly influenced inhibitory activity.

Table 2: Cholinesterase Inhibition Potency

| Compound | AChE IC50 (µM) | BChE IC50 (µM) |

|---|---|---|

| Derivative A | 12.8 | 53.05 |

| Derivative B | 40.1 | >105 |

The biological activity of this compound can be attributed to its ability to interact with various biological targets through non-covalent interactions such as hydrogen bonding and π-π stacking with aromatic residues in enzymes and receptors . These interactions enhance the binding affinity and selectivity towards biological targets.

Case Studies

Several studies have focused on the synthesis and evaluation of oxadiazole derivatives similar to this compound:

- Anticancer Evaluation : A series of oxadiazole derivatives were tested against multiple cancer cell lines. The results indicated that structural modifications could lead to enhanced cytotoxicity.

- Neuroprotective Effects : Compounds exhibiting cholinesterase inhibition also displayed neuroprotective properties in models of neurodegenerative diseases like Alzheimer's disease.

Propiedades

IUPAC Name |

5-(2-methylphenyl)-1,2,4-oxadiazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-6-4-2-3-5-7(6)8-11-9(10)12-13-8/h2-5H,1H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEBXKSGFOURFSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC(=NO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.